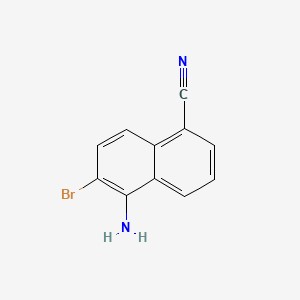

5-Amino-6-bromo-1-naphthonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-6-bromo-1-naphthonitrile is a chemical compound with the molecular formula C11H7BrN2 and a molecular weight of 247.095 . It is intended for research use only.

Synthesis Analysis

The synthesis of nitriles like 5-Amino-6-bromo-1-naphthonitrile can be achieved through various methods. One common method involves the reaction of halogenoalkanes with a solution of sodium or potassium cyanide in ethanol . Another approach involves the dehydration of amides . The specific synthesis process for 5-Amino-6-bromo-1-naphthonitrile is not detailed in the search results.Molecular Structure Analysis

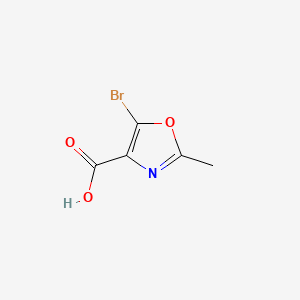

The molecular structure of 5-Amino-6-bromo-1-naphthonitrile consists of a naphthalene ring, which is a type of polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule also contains a bromine atom and an amino group, which are attached to the naphthalene ring .Physical And Chemical Properties Analysis

5-Amino-6-bromo-1-naphthonitrile has a density of approximately 1.6±0.1 g/cm3 . Its boiling point is around 419.2±30.0 °C at 760 mmHg . The melting point is not specified .Scientific Research Applications

I have conducted searches to find specific scientific research applications for “5-Amino-6-bromo-1-naphthonitrile,” but unfortunately, the available information is limited and does not provide a detailed analysis of unique applications for this compound. The sources mostly offer product and purchasing information, such as suppliers and product specifications, rather than detailed research applications .

Safety And Hazards

5-Amino-6-bromo-1-naphthonitrile is not intended for human or veterinary use. It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended . It’s also advised to keep the substance away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name |

5-amino-6-bromonaphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2/c12-10-5-4-8-7(6-13)2-1-3-9(8)11(10)14/h1-5H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOAPHCPPMKGTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=C(C2=C1)N)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-bromo-1-naphthonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B567203.png)